

Application Notes and Protocols for Studying Methoxide-Bridged Transmetalation in Copper Catalysis

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Compound of Interest

Compound Name: *Copper(ii)methoxide*

Cat. No.: *B12061249*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A key elementary step in many of these catalytic cycles is transmetalation, the transfer of an organic group from a main-group organometallic reagent (e.g., organoboron, organotin, or organosilicon compounds) to the copper catalyst. The nature of the ancillary ligands on the copper center plays a crucial role in facilitating this step. Among these, the methoxide ligand ($^-\text{OCH}_3$) has been identified as a key player, often participating in a bridging fashion between the copper center and the main-group metal. This bridging interaction is proposed to lower the activation energy for transmetalation, thereby accelerating the overall catalytic turnover.

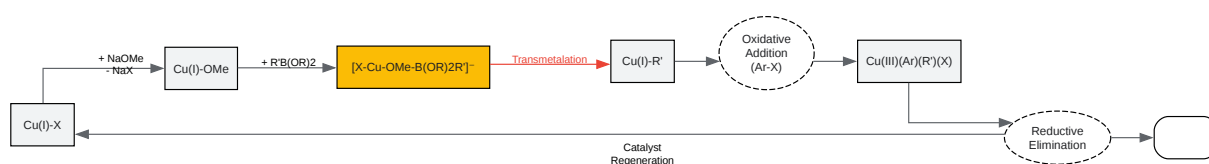
These application notes provide a detailed overview of the mechanism of methoxide-bridged transmetalation in copper catalysis, supported by quantitative data, detailed experimental protocols for studying this process, and visualizations of the key mechanistic concepts.

Mechanistic Overview

The currently accepted mechanism for methoxide-bridged transmetalation in copper-catalyzed reactions, such as the Suzuki-Miyaura coupling, involves the formation of a bimetallic intermediate where the methoxide ligand acts as a bridge between the copper catalyst and the organoboron reagent. This interaction facilitates the transfer of the organic group from the boron to the copper center.

A coordinating base, such as sodium methoxide, is often crucial for this process. It can react with the copper precatalyst to form a copper methoxide species, which is a key intermediate in the catalytic cycle. In the context of boronic acid cross-coupling, the base also activates the boronic acid to form a more nucleophilic boronate species. The methoxide ligand can then bridge the copper and boron centers, creating a low-energy pathway for the transfer of the aryl or alkyl group.^[1]

The general catalytic cycle is depicted below:



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Caption: Proposed catalytic cycle involving a methoxide-bridged transmetalation step.

Quantitative Data

The efficiency of the methoxide-bridged transmetalation can be evaluated through kinetic studies and computational modeling. Below is a summary of representative quantitative data from the literature.

Table 1: Kinetic Data for Transmetalation in a Copper-Catalyzed C-O Coupling Reaction.

Ligand System	Rate-Limiting Step	Relative Rate Enhancement	Reference
L8 · Cu	Alkoxide Transmetalation	7-fold (compared to other ligands)	[2]

Table 2: Computationally Derived Energetics for Transmetalation.

Transmetalation Pathway	Computational Method	Activation Energy (kcal/mol)	Reference
B-to-Cu(II) via μ -OH bridge	DFT	Lower barrier with bridging	[1]
Phenyl group transfer to Cu(II)	DFT (M06/SDD 6–31G(d))	~15-20	

Experimental Protocols

Protocol 1: Synthesis of a Dimeric Methoxide-Bridged Copper(II) Complex

This protocol describes the synthesis of a representative methoxide-bridged copper(II) dimer, which can serve as a model complex for spectroscopic and reactivity studies.

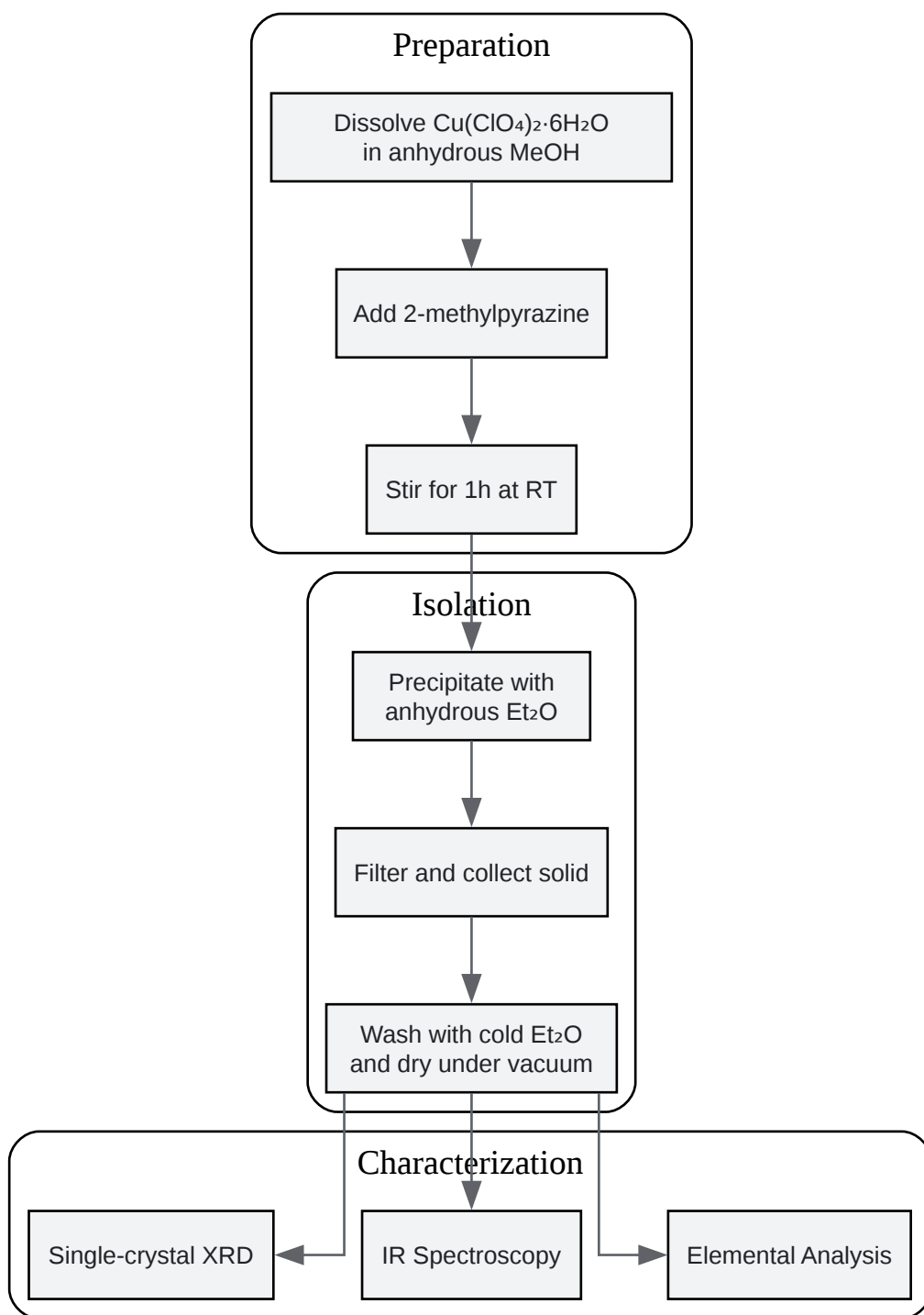
Materials:

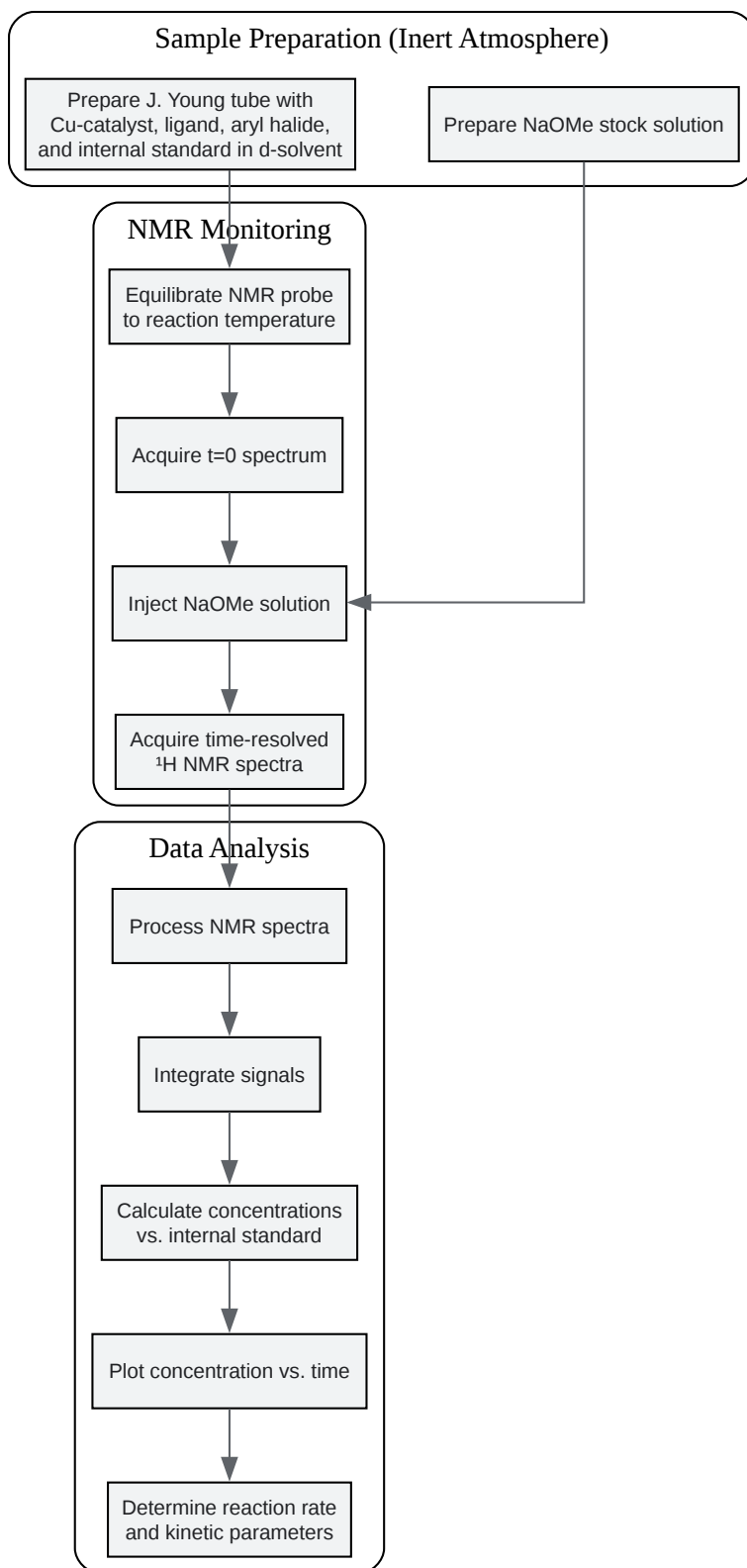
- Copper(II) perchlorate hexahydrate ($\text{Cu}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$)
- 2-methylpyrazine
- Methanol (anhydrous)
- Diethyl ether (anhydrous)
- Schlenk flask and line
- Magnetic stirrer and stir bar

- Filter funnel and filter paper

Procedure:

- In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) perchlorate hexahydrate (1 mmol) in 10 mL of anhydrous methanol.
- To the stirred solution, add 2-methylpyrazine (4 mmol) dropwise.
- Continue stirring the solution at room temperature for 1 hour. The color of the solution should change, indicating complex formation.
- Slowly add 20 mL of anhydrous diethyl ether to the solution to precipitate the product.
- Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
- Characterize the resulting solid by single-crystal X-ray diffraction, IR spectroscopy, and elemental analysis to confirm the formation of the tetrakis(2-methylpyrazine)di(μ -methoxy)diperchloratodicopper(II) complex.^[1]





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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